2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Description
The compound 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide features a fused tetrahydrobenzothiazole core substituted at the 2-position with a benzamido group and at the 4-carboxamide position with a 2-methoxyphenylmethyl moiety. The methoxy group enhances solubility compared to halogenated analogs, while the benzamido group may contribute to hydrogen-bonding interactions .
Properties
IUPAC Name |
2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-18-12-6-5-10-16(18)14-24-22(28)17-11-7-13-19-20(17)25-23(30-19)26-21(27)15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMVLKQGXYIENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Precursors
A key intermediate, 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid (Compound A), is prepared through cyclization of a thiourea derivative. As described in, thioureas react with halogenating/oxidizing agents (e.g., N-bromosuccinimide) to form benzothiazoles. For example:
- Step 1 : Reacting 2-aminocyclohexanethiol with benzoyl isothiocyanate in acetone yields a thiourea intermediate.
- Step 2 : Cyclization using N-bromosuccinimide in dichloromethane produces the tetrahydrobenzothiazole core.
Reaction Conditions :
Alternative Route via Reduction
Patent describes reducing a thiazolo[5,4-c]pyridine derivative with sodium borohydride to yield 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound B). Hydrolysis of Compound B with HCl affords the carboxylic acid derivative (Compound A).
Introduction of the Benzamido Group
The benzamido moiety is introduced via amidation of the tetrahydrobenzothiazole carboxylic acid.
Activation of Carboxylic Acid
Compound A is activated as a mixed anhydride or acid chloride:
Coupling with Benzamide
The activated intermediate is coupled with benzamide or a benzoylating agent:
- Step : Reacting the acyl chloride with benzamide in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Conditions : Stirring at 65°C for 24 hours.
- Yield : 75–80%.
Functionalization with the 2-Methoxyphenylmethyl Carboxamide
The final step involves coupling the benzamido-tetrahydrobenzothiazole with 2-methoxybenzylamine.
Carboxamide Formation
- Activation : The carboxylic acid group of the intermediate is activated using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
- Coupling : Reacting with 2-methoxybenzylamine in dimethylformamide (DMF) at room temperature for 48 hours.
- Workup : Purification via column chromatography (hexane/ethyl acetate, 4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reagent | BOP, DMAP | |
| Solvent | DMF | |
| Reaction Time | 48 hours | |
| Yield | 65–70% |
Optimization and Challenges
Purification Challenges
Alternative Coupling Reagents
- EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) offers comparable yields to BOP.
- T3P® : Propylphosphonic anhydride (T3P®) in THF improves efficiency at 0°C.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the benzothiazole class exhibit significant anticancer properties. For instance:
- Mechanism of Action : Benzothiazoles can induce apoptosis in cancer cells by activating caspases and modulating various signaling pathways. Specific studies have shown that related compounds demonstrate cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM .
Antimicrobial Properties
Benzothiazole derivatives have been investigated for their antimicrobial activities. They show effectiveness against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
The structure of 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is crucial for its biological activity:
- Substituents : The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to biological targets.
- Benzothiazole Moiety : This core structure is known for its ability to interact with various enzymes and receptors involved in disease processes.
Study 1: Anticancer Potential
A study published in a peer-reviewed journal demonstrated that a series of benzothiazole derivatives exhibited potent anticancer activity. The compound was analyzed for its effects on apoptosis induction in breast cancer cell lines. Results indicated significant apoptosis rates compared to standard treatments like cisplatin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The results highlighted the compound's ability to inhibit growth at low concentrations, suggesting potential for development as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Core Structural Analog: N-(2-Chlorophenyl)methyl-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxamide (CAS 955753-21-6)
Key Differences :
- Benzamido Substituent : The analog has a 4-methoxybenzamido group, introducing an electron-donating methoxy group at the para position of the benzoyl moiety. In contrast, the target compound lacks this substitution, resulting in a simpler benzamido group.
- Phenylmethyl Group : The analog features a 2-chlorophenylmethyl substituent, which is electron-withdrawing and lipophilic, whereas the target compound has a 2-methoxyphenylmethyl group, offering electron-donating and polar characteristics.
Inferred Properties :
Substituent-Driven Comparisons with Triazole Derivatives ()
While structurally distinct (triazole vs. benzothiazole core), triazole derivatives in provide insights into substituent effects:
- Fluorophenyl Groups: Compounds with 2,4-difluorophenyl substituents (e.g., [7–9]) exhibit strong electron-withdrawing effects, analogous to the chloro group in the benzothiazole analog.
- Sulfonyl and Carbonyl Groups : The presence of sulfonylbenzoyl groups in triazoles ([4–6]) introduces polarity and hydrogen-bonding capacity, similar to the carboxamide in the target compound. IR data (C=O stretches at 1663–1682 cm⁻¹) confirm the stability of these groups under synthesis conditions .
Positional Isomerism Considerations ()
Clopidogrel bisulphate’s synthesis highlights the importance of substituent positioning. An impurity arising from a thienopyridine positional isomer ([2,3-c] instead of [3,2-c]) underscores that even minor structural deviations can drastically alter biological activity.
Data Table: Structural and Inferred Properties
Research Findings and Implications
- Synthetic Robustness : Both the target and analog were likely synthesized via nucleophilic substitution or condensation reactions, as evidenced by similar protocols in (e.g., reflux with isothiocyanates).
- Biological Relevance : The target’s methoxy group may improve pharmacokinetics (e.g., absorption) over chloro analogs, while the benzothiazole core’s rigidity could enhance target selectivity compared to flexible triazoles.
- Crystallographic Analysis : Software like SHELXL () and ORTEP () may resolve structural nuances, such as hydrogen-bonding patterns influenced by substituents.
Biological Activity
The compound 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a member of the benzothiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 336.43 g/mol
Benzothiazole derivatives have been studied for various biological activities. The specific compound has shown promise in several areas:
- Antiviral Activity : Research indicates that benzothiazole derivatives can exhibit antiviral properties. For instance, compounds similar to our target compound have been tested against viral infections such as HIV and influenza virus. The presence of the benzamide moiety is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication .
- Anticancer Properties : Some benzothiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . In vitro studies have shown that certain derivatives can significantly reduce cell viability in lines such as A-431 and Jurkat cells .
- Antimicrobial Activity : The compound has also been tested for its antimicrobial properties. Studies have shown that benzothiazoles can inhibit bacterial growth and exhibit antifungal activity against strains like Candida albicans .
Case Studies
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Study 1 : A study focused on a series of benzothiazole compounds reported that modifications at the nitrogen and sulfur positions significantly enhanced their anticancer activity. The compound exhibited an IC50 value lower than standard chemotherapeutic agents like doxorubicin against selected cancer cell lines .
- Study 2 : Another research article evaluated the antiviral potential of benzothiazole derivatives against HIV-1. The results indicated that specific substitutions on the benzothiazole core improved binding to the HIV reverse transcriptase enzyme, leading to increased inhibitory activity .
Biological Activity Data Table
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives and tetrahydrothieno compounds. A common approach includes:
Amide Coupling : Reacting a benzothiazole precursor with a substituted benzylamine (e.g., 2-methoxybenzylamine) under reflux conditions using solvents like ethanol or dimethylformamide (DMF).
Cyclization : A subsequent cyclization step under controlled temperature (60–80°C) and inert atmosphere to form the tetrahydrobenzothiazole core.
Purification : Column chromatography or recrystallization to isolate the final product, with characterization via -NMR and HPLC for purity validation .
Basic: How is structural characterization of this compound performed in academic research?
Key methods include:
- Spectroscopy : -NMR and -NMR to confirm the benzamide and tetrahydrobenzothiazole moieties.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and hydrogen-bonding interactions in the solid state .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict optimal conditions. For example:
- Transition State Analysis : Identifying energy barriers for cyclization steps to minimize side reactions.
- Solvent Screening : Computational solvent models (e.g., COSMO-RS) to select solvents that enhance yield.
- Feedback Loops : Experimental data is fed back into simulations to refine predictions, reducing trial-and-error iterations by ~40% .
Advanced: What strategies address contradictory bioactivity data in preclinical studies?
Contradictions in bioactivity (e.g., varying IC values across assays) can be resolved by:
Assay Standardization : Replicating studies under uniform conditions (pH, temperature, cell lines).
Metabolite Profiling : Using LC-MS to identify degradation products or metabolites that may interfere with results.
Target Validation : CRISPR/Cas9 knockout models to confirm specificity of enzyme inhibition (e.g., kinase targets) .
Advanced: How does the compound’s stereochemistry influence its pharmacological activity?
The tetrahydrobenzothiazole core’s conformation affects binding to biological targets:
- Molecular Dynamics Simulations : Used to model interactions with receptors (e.g., G-protein-coupled receptors).
- Enantiomer Separation : Chiral HPLC to isolate enantiomers, followed by enzyme inhibition assays (e.g., IC comparisons between R- and S-forms). Studies show ≥10-fold differences in potency between enantiomers in some kinase assays .
Advanced: What methodologies quantify stability under physiological conditions?
- Forced Degradation Studies : Exposure to acidic/basic conditions, heat, and light, monitored via HPLC.
- Plasma Stability Assays : Incubation with human plasma at 37°C, followed by LC-MS to track degradation.
- Hydrogen-Deuterium Exchange MS : Maps regions of the molecule prone to hydrolysis .
Advanced: How are structure-activity relationships (SAR) explored for derivatives of this compound?
SAR studies involve:
Functional Group Modifications : Systematic substitution of the methoxy group (e.g., replacing with halogens or alkyl chains).
Biological Screening : Testing derivatives against panels of cancer cell lines or bacterial strains.
Data Analysis : Multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Advanced: What in silico tools predict off-target interactions?
- Docking Simulations : AutoDock Vina or Schrödinger to screen against >500 human proteins.
- Pharmacophore Modeling : Identifies shared motifs with known inhibitors (e.g., ATP-binding pockets).
- Toxicity Prediction : QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity .
Advanced: How are crystallization conditions optimized for X-ray studies?
- High-Throughput Screening : Testing >100 solvent combinations (e.g., DMSO/water or ethanol/hexane).
- Additive Screening : Using co-crystallization agents like polyethylene glycol (PEG) to improve crystal quality.
- Cryocooling : Rapid cooling to 100 K to stabilize crystals during data collection .
Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Taguchi methods to optimize critical parameters (e.g., reaction time, catalyst loading).
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Statistical Control : Six Sigma protocols to reduce impurities to <0.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
